molecular formula C29H40N4O8 B13712164 Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane

Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane

Cat. No.: B13712164
M. Wt: 572.6 g/mol
InChI Key: YTOQVDKPTKWZCG-UHFFFAOYSA-N
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Description

Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane is a branched molecule with four terminal propargyl groups. This compound is known for its ability to react with azide-containing biomolecules via copper-catalyzed Click Chemistry, forming stable triazole linkages. The hydrophilic polyethylene glycol (PEG) linker increases the water solubility of the compound, making it suitable for various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane involves the reaction of propargylamine with 3-methoxypropanoic acid under specific conditions. The reaction typically requires a catalyst, such as copper sulfate, and a base, like sodium ascorbate, to facilitate the formation of the desired product. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatography techniques and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the reaction of this compound with azide-containing biomolecules is a stable triazole linkage. This product is highly stable and can be used in various research applications .

Scientific Research Applications

Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane has a wide range of scientific research applications, including:

    Chemistry: Used as a crosslinker in polymer chemistry and material science.

    Biology: Employed in the labeling and modification of biomolecules for imaging and diagnostic purposes.

    Medicine: Utilized in drug delivery systems and the development of targeted therapies.

    Industry: Applied in the production of high-performance materials and coatings

Mechanism of Action

The mechanism of action of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane involves the formation of stable triazole linkages through Click Chemistry reactions. The propargyl groups on the compound react with azide-containing biomolecules in the presence of a copper catalyst, resulting in the formation of a triazole ring. This reaction is highly specific and efficient, making it suitable for various applications in research and industry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane is unique due to its specific structure, which allows for efficient Click Chemistry reactions. The presence of four terminal propargyl groups and the hydrophilic PEG linker make it highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C29H40N4O8

Molecular Weight

572.6 g/mol

IUPAC Name

3-[3-[3-oxo-3-(prop-2-ynylamino)propoxy]-2,2-bis[[3-oxo-3-(prop-2-ynylamino)propoxy]methyl]propoxy]-N-prop-2-ynylpropanamide

InChI

InChI=1S/C29H40N4O8/c1-5-13-30-25(34)9-17-38-21-29(22-39-18-10-26(35)31-14-6-2,23-40-19-11-27(36)32-15-7-3)24-41-20-12-28(37)33-16-8-4/h1-4H,9-24H2,(H,30,34)(H,31,35)(H,32,36)(H,33,37)

InChI Key

YTOQVDKPTKWZCG-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)CCOCC(COCCC(=O)NCC#C)(COCCC(=O)NCC#C)COCCC(=O)NCC#C

Origin of Product

United States

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